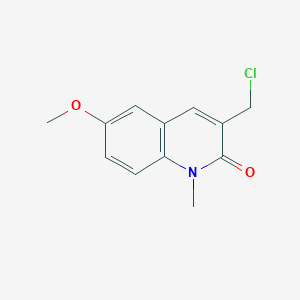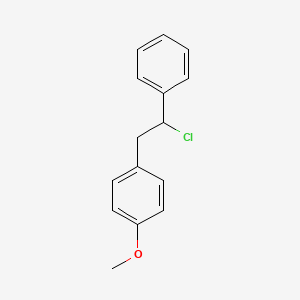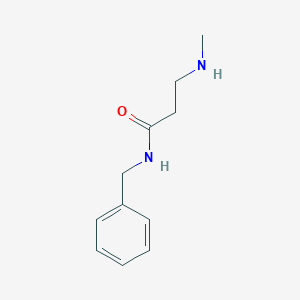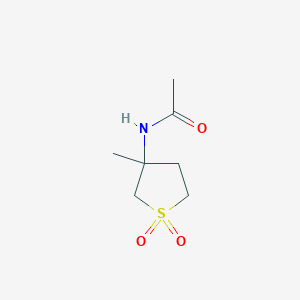
4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- is a complex organic compound that features a benzoic acid core substituted with chloro, morpholinyl, and morpholinylsulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- typically involves multi-step organic reactions. One possible route could start with the chlorination of benzoic acid to introduce the chloro group. Subsequent steps might involve the introduction of morpholinyl groups through nucleophilic substitution reactions, followed by sulfonylation to attach the morpholinylsulfonyl group. Each step would require specific reagents and conditions, such as chlorinating agents, nucleophiles, and sulfonylating agents, under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups in place of the original substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the production of specialty chemicals, polymers, or materials with unique properties.
Wirkmechanismus
The mechanism by which benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other benzoic acid derivatives with different substituents, such as:
- Benzoic acid, 4-chloro-2-(4-morpholinyl)-
- Benzoic acid, 4-chloro-5-(4-morpholinylsulfonyl)-
- Benzoic acid, 2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)-
Uniqueness
What sets benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- apart is the specific combination of substituents, which can confer unique chemical and physical properties. This uniqueness might translate to distinct reactivity, biological activity, or material characteristics, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
61591-08-0 |
|---|---|
Molekularformel |
C15H19ClN2O6S |
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
4-chloro-2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C15H19ClN2O6S/c16-12-10-13(17-1-5-23-6-2-17)11(15(19)20)9-14(12)25(21,22)18-3-7-24-8-4-18/h9-10H,1-8H2,(H,19,20) |
InChI-Schlüssel |
ZNCKIUNFLSMXCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N3CCOCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)

![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12119703.png)
![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)

![butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12119715.png)


![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119753.png)

